molecular formula C13H12ClNOS B2450836 3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone CAS No. 93523-12-7

3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone

Cat. No.: B2450836
CAS No.: 93523-12-7
M. Wt: 265.76
InChI Key: ZZZFOCAZUGVOPL-UHFFFAOYSA-N
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Description

3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone is an organic compound that features a chloroaniline group and a thienyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone typically involves the reaction of 4-chloroaniline with 2-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromoanilino)-1-(2-thienyl)-1-propanone
  • 3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone
  • 3-(4-Methoxyanilino)-1-(2-thienyl)-1-propanone

Uniqueness

3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone is unique due to the presence of the chloro group, which can influence its reactivity and biological activity

Biological Activity

3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloroaniline moiety and a thienyl group, which are known to influence its reactivity and biological activity. The presence of the chloro group can enhance the compound's interaction with biological targets.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation: It could interact with various receptors, potentially affecting neurotransmitter release and cellular signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies show effectiveness against various bacterial strains, though specific data on minimum inhibitory concentrations (MIC) is still under investigation.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on different cancer cell lines. A study demonstrated that it can induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis
NCI-H46012.7Cell cycle arrest
SF-26818.5Apoptosis via caspase activation

Case Studies

  • Cytotoxicity Study: In vitro tests on MCF-7 cells indicated that treatment with this compound resulted in significant cell death compared to untreated controls, with an IC50 value of approximately 15 µM .
  • Antimicrobial Efficacy: A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing a notable reduction in colony-forming units (CFUs) at concentrations above 20 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structure:

  • The chloro group enhances lipophilicity, facilitating better membrane penetration.
  • The thienyl ring contributes to the overall electronic properties, which may affect binding affinity to biological targets.

Properties

IUPAC Name

3-(4-chloroanilino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-6,9,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZFOCAZUGVOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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